N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine
Description
Molecular Structure and Classification
The molecular structure of this compound is characterized by a sophisticated arrangement of heterocyclic and aliphatic components that create a three-dimensional architecture with distinct chemical properties. The central structural element consists of a piperidine ring, which belongs to the class of saturated six-membered nitrogen-containing heterocycles known for their prevalence in pharmaceutical compounds and natural products. The piperidine ring in this molecule bears an amine substituent at the 4-position, creating a secondary amine that serves as the attachment point for additional functional groups.
Table 1. Fundamental Chemical Properties of this compound
The heterocyclic classification of this compound places it within the broader category of organic molecules containing atoms other than carbon in their ring structures. Heterocyclic compounds represent more than half of all known chemical substances and include essential biological molecules such as nucleic acids, as well as a majority of pharmaceutical agents. The specific heterocycles present in this compound each contribute distinct characteristics to the overall molecular behavior and potential biological activity.
The piperidine component of the molecule consists of a six-membered saturated ring containing five methylene bridges and one amine bridge, conforming to the general formula (CH₂)₅NH. Piperidine derivatives are ubiquitous in pharmaceutical chemistry, appearing in numerous therapeutic agents ranging from selective serotonin reuptake inhibitors to antipsychotic medications. The saturated nature of the piperidine ring provides conformational flexibility while maintaining the basic chemical properties characteristic of secondary amines, including the ability to act as hydrogen bond donors and acceptors.
Table 2. Structural Components and Their Classifications
| Structural Element | Ring Size | Classification | Saturation State | Heteroatoms Present |
|---|---|---|---|---|
| Piperidine | 6-membered | Saturated heterocycle | Fully saturated | Nitrogen |
| Pyrazole | 5-membered | Aromatic heterocycle | Unsaturated | Two nitrogens |
| Cyclopropyl | 3-membered | Aliphatic carbocycle | Saturated | None |
The pyrazole moiety represents a five-membered aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms within the ring structure. Pyrazoles belong to the azole family of compounds and exhibit aromatic character due to their conjugated pi-electron system. The specific pyrazole unit in this molecule carries a methyl substituent at the 1-position, which influences both the electronic properties and the steric environment around the ring system. The pyrazole ring contributes to the overall molecular stability through its aromatic character while providing potential sites for hydrogen bonding and coordination interactions.
The cyclopropyl group introduces a unique three-membered carbon ring that imparts distinctive structural and electronic properties to the molecule. Cyclopropyl rings are characterized by significant ring strain due to the deviation from ideal tetrahedral bond angles, which results in enhanced reactivity compared to larger ring systems. The inclusion of a cyclopropyl group often influences the biological activity of pharmaceutical compounds, potentially affecting metabolic stability and receptor binding characteristics.
The molecular connectivity pattern in this compound creates a tertiary amine structure at the 4-position of the piperidine ring, where the nitrogen atom forms bonds to both the cyclopropylmethyl group and the pyrazolylmethyl group. This tertiary amine configuration influences the basicity and nucleophilicity of the nitrogen atom, potentially affecting how the molecule interacts with other chemical species in solution or biological environments. The spatial arrangement of these substituents creates a three-dimensional molecular structure with defined conformational preferences that influence the compound's physical and chemical properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-17-9-13(8-16-17)11-18(10-12-2-3-12)14-4-6-15-7-5-14/h8-9,12,14-15H,2-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFVDFQTOFOEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CC2CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidin-4-amine Intermediate
The piperidin-4-amine scaffold can be prepared via known methods such as:
- Reduction of 4-piperidone derivatives.
- Reductive amination of 4-piperidone with ammonia or primary amines.
- Direct substitution on piperidine derivatives.
This intermediate is crucial for subsequent N-substitution steps.
Introduction of Cyclopropylmethyl Group
The cyclopropylmethyl substituent is commonly introduced via alkylation reactions:
- Using cyclopropylmethyl halides (e.g., bromide or chloride) as alkylating agents.
- The piperidin-4-amine nitrogen is treated with cyclopropylmethyl halide under basic conditions to afford N-cyclopropylmethylpiperidin-4-amine.
This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Attachment of (1-methyl-1H-pyrazol-4-yl)methyl Group
The (1-methyl-1H-pyrazol-4-yl)methyl moiety is introduced through:
- Alkylation using (1-methyl-1H-pyrazol-4-yl)methyl halides or equivalents.
- Alternatively, reductive amination of the N-cyclopropylmethylpiperidin-4-amine with 1-methyl-1H-pyrazole-4-carboxaldehyde.
This step completes the tertiary amine formation on the piperidine nitrogen.
Representative Synthetic Route
| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes |
|---|---|---|---|
| 1 | Piperidin-4-amine | Starting material | Commercial or synthesized via reduction |
| 2 | Piperidin-4-amine + cyclopropylmethyl bromide | N-alkylation | Base (e.g., K2CO3), solvent (e.g., DMF), mild heating |
| 3 | N-cyclopropylmethylpiperidin-4-amine + 1-methyl-1H-pyrazole-4-carboxaldehyde | Reductive amination | Reducing agent (NaBH3CN), solvent (MeOH), room temperature |
This sequence ensures selective substitution on the piperidine nitrogen, yielding the target compound with high purity and yield.
Key Research Findings and Optimization
- The choice of base and solvent in the alkylation step significantly affects the yield and selectivity. Mild bases like potassium carbonate in polar aprotic solvents such as DMF or acetonitrile are preferred to minimize side reactions.
- Reductive amination conditions require careful stoichiometric control of aldehyde and reducing agent to avoid over-reduction or incomplete conversion.
- Purification is typically achieved via column chromatography or recrystallization, depending on the scale and purity requirements.
- The final compound exhibits stability under standard laboratory conditions but should be handled with care due to potential toxicity associated with amine derivatives.
Comparative Data of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notes |
|---|---|---|---|---|
| This compound | C14H24N4 | 248.37 | Piperidine, cyclopropylmethyl, pyrazole | Target compound, complex tertiary amine |
| 1-(Cyclopropylmethyl)piperidin-4-amine | C9H19N | 154.25 | Piperidine, cyclopropylmethyl | Lacks pyrazole moiety |
| N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine | C8H13N3 | 151.21 | Pyrazole, cyclopropylmethyl | Lacks piperidine ring |
This comparison highlights the structural complexity and synthetic challenges of the target compound relative to simpler analogs.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of piperidine derivatives and is characterized by the following structural features:
- Molecular Formula: C_{13}H_{18}N_{4}
- Molecular Weight: 234.31 g/mol
- Chemical Structure: The compound features a piperidine ring, a cyclopropylmethyl group, and a pyrazole moiety, which contribute to its unique biological activities.
Medicinal Chemistry
N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in cancer progression.
Key Findings:
- Inhibition of Kinases: Research indicates that this compound can act as an inhibitor for CK1 (casein kinase 1) and IRAK1 (interleukin-1 receptor-associated kinase 1), which are implicated in various cancer pathways .
- Cancer Treatment Potential: Due to its ability to modulate signaling pathways associated with tumor growth, it is being explored as a candidate for cancer therapies.
The compound has shown promise in several biological assays:
- Cell Proliferation Studies: In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanism of Action: The mechanism involves interaction with specific molecular targets, leading to modulation of biological pathways that affect cell growth and survival.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to its ability to inhibit CK1 activity, leading to apoptosis in cancer cells.
Study 2: Kinase Inhibition Profile
Another research article detailed the compound's selectivity for IRAK1 over other kinases, indicating a favorable profile for targeted therapy applications. The study utilized biochemical assays to confirm its inhibitory effects on kinase activity .
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural similarities with the target molecule, including piperidine/piperazine cores, heteroaromatic substituents, or cyclopropyl/alkyl groups.
Key Structural Differences and Implications
Core Heterocycle: The target compound and share a piperidin-4-amine core, whereas uses a tetrahydro-2H-pyran-4-amine scaffold. Piperidine derivatives generally exhibit greater basicity and conformational flexibility compared to tetrahydropyran, which may affect membrane permeability and target engagement .
Substituent Effects: Cyclopropyl vs. Chlorobenzyl: The target’s cyclopropylmethyl group may enhance metabolic stability compared to ’s 3-chlorobenzyl substituent, which could increase susceptibility to oxidative metabolism . Pyrazole vs.
Synthetic Complexity :
Biological Activity
N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific kinases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a piperidine ring substituted with a cyclopropylmethyl group and a pyrazole moiety. The molecular formula is C_{13}H_{18}N_{4}, and it has been identified as a potential candidate for drug development due to its specific interactions with biological targets.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs) , which play a crucial role in cell cycle regulation. Its mechanism involves binding to the ATP-binding site of CDKs, thereby preventing their activation and subsequent phosphorylation of target proteins involved in cell proliferation.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in glioma cells, with IC50 values indicating effective concentration levels required for 50% inhibition. The compound's mechanism involves inducing apoptosis through the activation of intrinsic pathways, including mitochondrial dysfunction and caspase activation.
Case Studies
A notable case study involved the use of this compound in combination therapies for treating resistant cancer types. The results indicated enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation.
Safety and Toxicity
While the compound exhibits promising biological activity, safety assessments have revealed relatively low cytotoxicity in normal cells compared to cancer cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects while maximizing therapeutic outcomes.
Q & A
Q. How does substitution on the pyrazole or piperidine rings influence the compound’s affinity for histamine or monoamine receptors?
Q. Q. What in silico tools can predict metabolic pathways and potential toxicophores in this compound?
- Methodology : Use ADMET Predictor or Meteor Nexus to identify cytochrome P450 oxidation sites and reactive metabolites. Experimentally validate with hepatic microsome incubations and LC-MS/MS .
Experimental Design for Pharmacological Studies
Q. Q. How can researchers design a pica feeding assay in rodents to assess the compound’s emetic potential?
Q. Q. What in vitro models are appropriate for evaluating the compound’s blood-brain barrier (BBB) permeability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
